(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE
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Overview
Description
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. The presence of methoxy and nitro groups in its structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves the condensation of appropriate aldehydes and amines under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with 2-nitroaniline in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then subjected to cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The methoxy group can be demethylated using reagents such as boron tribromide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Boron tribromide.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of the corresponding amino derivative.
Reduction: Formation of the demethylated product.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. The presence of the oxazole ring and functional groups in its structure may contribute to its pharmacological activities, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its interaction with microbial enzymes may inhibit their function, resulting in antimicrobial activity. Similarly, its binding to cellular receptors may trigger signaling pathways that lead to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-PHENYL-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Lacks the nitro group, which may affect its reactivity and biological activity.
(4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(4-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: Has the nitro group in a different position, potentially altering its chemical and biological properties.
Uniqueness
The presence of both methoxy and nitro groups in (4Z)-4-[(4-METHOXYPHENYL)METHYLIDENE]-2-(2-NITROPHENYL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE contributes to its unique reactivity and potential applications. The specific arrangement of these functional groups allows for distinct interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
(4Z)-4-[(4-methoxyphenyl)methylidene]-2-(2-nitrophenyl)-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-23-12-8-6-11(7-9-12)10-14-17(20)24-16(18-14)13-4-2-3-5-15(13)19(21)22/h2-10H,1H3/b14-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXPGAWFXJFCFM-UVTDQMKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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